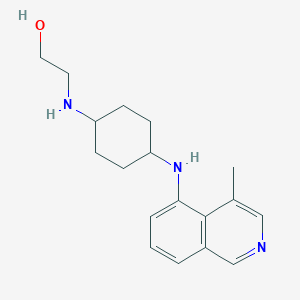

2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol

Description

2-((Trans-4-((4-Methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol is a synthetic organic compound characterized by a trans-configured cyclohexyl core. This structure features a 4-methyl-substituted isoquinoline moiety linked via an amino group to the cyclohexane ring, with an ethanolamine side chain providing hydrophilicity. The trans configuration imposes distinct spatial constraints, influencing molecular interactions and physicochemical properties.

Properties

Molecular Formula |

C18H25N3O |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2-[[4-[(4-methylisoquinolin-5-yl)amino]cyclohexyl]amino]ethanol |

InChI |

InChI=1S/C18H25N3O/c1-13-11-19-12-14-3-2-4-17(18(13)14)21-16-7-5-15(6-8-16)20-9-10-22/h2-4,11-12,15-16,20-22H,5-10H2,1H3 |

InChI Key |

IKWQYQPSEZDUSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)NC3CCC(CC3)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol typically involves multiple steps. One common approach is the reaction of 4-methylisoquinoline with a cyclohexylamine derivative under controlled conditions to form the intermediate product. This intermediate is then further reacted with ethanolamine to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Configuration : The trans configuration in the target compound may enhance receptor binding compared to cis analogs due to reduced steric hindrance .

- Alcohol Chain: Propanol derivatives (e.g., 3-) exhibit higher molecular weight and extended hydrogen-bonding capacity, which could influence solubility and target engagement .

Physicochemical Properties

Lipophilicity (LogP) :

- Solubility: Ethanolamine side chains enhance water solubility via hydrogen bonding. Propanol analogs may show slightly lower solubility due to increased hydrocarbon content .

Biological Activity

The compound 2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for 2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol is , with a molecular weight of approximately 246.35 g/mol. The structure features a cyclohexyl ring, an isoquinoline moiety, and an ethanolamine group, which contribute to its potential biological activities.

Research indicates that compounds similar to 2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol may exert their biological effects through various mechanisms:

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter activity.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

- Antioxidant Properties : Some studies suggest that it could exhibit antioxidant activity, protecting cells from oxidative stress.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of similar compounds. For instance:

| Compound | Biological Activity | Reference |

|---|---|---|

| Compound A | Inhibits enzyme X | |

| Compound B | Exhibits vasodilatory effects | |

| Compound C | Antioxidant properties |

These studies provide insights into how structural variations can influence biological outcomes.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of 2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol. For example:

- Cardiovascular Effects : Similar compounds have shown direct inotropic and vasodilatory effects when administered to animal models, indicating potential applications in treating cardiovascular diseases .

Case Studies

A notable case study involved the administration of a structurally related compound in an animal model of hypertension. The results demonstrated significant reductions in blood pressure and improved cardiac output, suggesting that 2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol may have similar therapeutic benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.